(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
(3E)-3-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O/c20-13-7-9-14(10-8-13)22-11-3-4-15(22)12-17-16-5-1-2-6-18(16)21-19(17)23/h1-12H,(H,21,23)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMRFIKLCSOEBL-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromooxindole or (2-oxoindolin-3-yl)triflate.
Reaction with Thioacetamides or Thiobenzamides: These starting materials are then reacted with thioacetamides or thiobenzamides under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and pyrrole rings.
Reduction: Reduced forms of the compound with hydrogenated double bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Electronic Properties
- Halogen Effects: The 4-bromophenyl group in the target compound introduces steric bulk and polarizability, favoring halogen bonding—a feature absent in non-halogenated analogues like the pyrrole-methylidene derivative . Thiophene-based analogues (e.g., ) exhibit altered π-electron distribution due to sulfur’s lower electronegativity vs. nitrogen in pyrrole .
- Molecular Weight and Lipophilicity: The bromine atom increases molecular weight (~385 g/mol) compared to non-halogenated derivatives (~214 g/mol in ). This may reduce aqueous solubility but improve membrane permeability.
- Imino-linked derivatives () may undergo tautomerism, affecting reactivity .
Biological Activity
The compound (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one, also known as a derivative of indole and pyrrole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one involves the condensation of appropriate pyrrole and indole derivatives. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses potent activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity and DNA fragmentation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The biological activity of (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of this compound showed enhanced antimicrobial activity when modified with different substituents on the pyrrole ring, indicating structure-activity relationships that could guide future drug design .
- Cytotoxicity Assessment : Research conducted by Pendergrass et al. revealed that the compound not only inhibited tumor growth in vitro but also showed promising results in vivo in xenograft models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (3E)-3-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,3-dihydro-1H-indol-2-one?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde with 2,3-dihydro-1H-indol-2-one under basic or acidic conditions. Catalysts like piperidine or acetic acid are often used, with reflux in ethanol or dichloromethane as solvents. Reaction progress is monitored via TLC, and purification employs column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and stereochemistry of the α,β-unsaturated ketone moiety.
- X-ray crystallography : Resolves the (3E) configuration and molecular packing via SHELXL refinement .
- IR spectroscopy : Validates carbonyl (C=O) and imine (C=N) functional groups.
Q. How can the purity and stability of this compound be assessed during storage?
- Methodological Answer :
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
- Long-term stability studies : Store under inert gas at −20°C, with periodic NMR checks for degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXD for phase determination; anisotropic displacement parameters refine heavy atoms (e.g., Br).
- Validation : Check R-factor (<0.05), residual electron density, and Hirshfeld surfaces for intermolecular interactions .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis set calculates HOMO-LUMO gaps, molecular electrostatic potential (MEP), and Fukui indices for nucleophilic/electrophilic sites.
- Molecular docking : AutoDock Vina screens binding affinities to biological targets (e.g., kinases) using flexible ligand protocols .
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Dose-response curves : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C).
- Control experiments : Use reference compounds (e.g., ciprofloxacin for antibacterial studies) to validate assay sensitivity.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile variability in IC50 values across cell lines .
Q. What strategies optimize reaction yields in large-scale syntheses without compromising stereoselectivity?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) while maintaining >90% yield.
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.
- In situ monitoring : ReactIR tracks intermediate formation to adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
